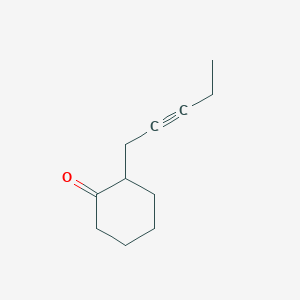
2-(Pent-2-yn-1-yl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pent-2-yn-1-yl)cyclohexan-1-one is an organic compound with the molecular formula C12H18O It is a cyclohexanone derivative where a pent-2-yn-1-yl group is attached to the second carbon of the cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-2-yn-1-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a suitable alkyne precursor under basic conditions. For example, the reaction of cyclohexanone with pent-2-yn-1-yl bromide in the presence of a strong base like sodium hydride can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and safely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pent-2-yn-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(Pent-2-yn-1-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Pent-2-yn-1-yl)cyclohexan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include enzyme inhibition or activation, as well as binding to specific receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2-Cyclohexen-1-one: An enone with a double bond in the cyclohexane ring.
Pent-2-yn-1-ol: An alkyne alcohol with a similar alkyne group.
Uniqueness
2-(Pent-2-yn-1-yl)cyclohexan-1-one is unique due to the presence of both a cyclohexanone ring and an alkyne group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
81850-30-8 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
2-pent-2-ynylcyclohexan-1-one |
InChI |
InChI=1S/C11H16O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h10H,2,5-9H2,1H3 |
Clé InChI |
JBVMJVWNAIMYGL-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCC1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


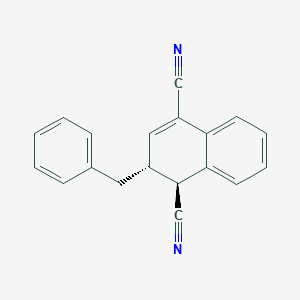
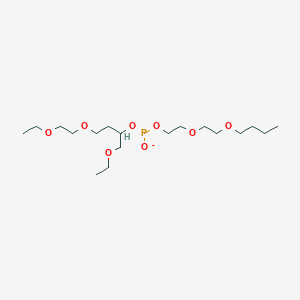
![N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline](/img/structure/B14427710.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)
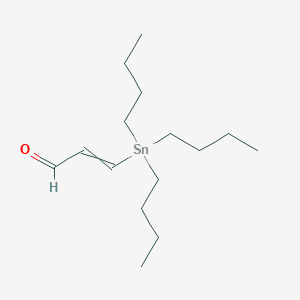
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
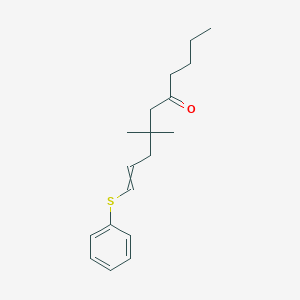
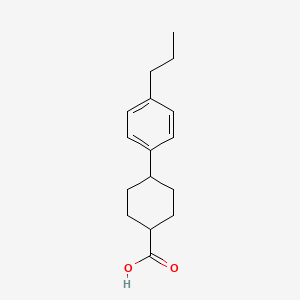
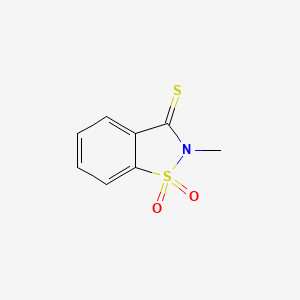
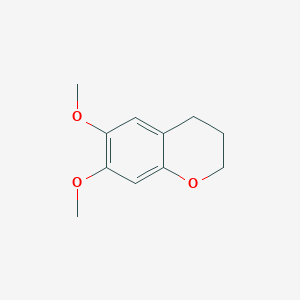
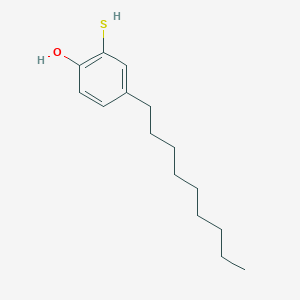
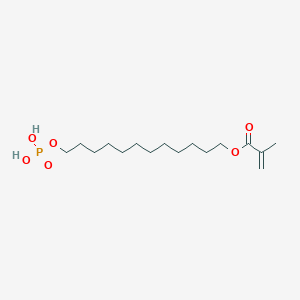
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
